

In vitro assay protocols for testing morpholine derivative activity

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Compound of Interest

Compound Name: 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine

CAS No.: 2024948-88-5

Cat. No.: B1451277

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Application Note: In Vitro Evaluation of Morpholine Derivatives

Abstract

Morpholine derivatives represent a privileged scaffold in medicinal chemistry, prized for their ability to improve pharmacokinetic profiles by balancing lipophilicity and water solubility.^{[1][2][3]} Beyond their traditional role as pharmacokinetic modulators, the morpholine moiety functions as a critical pharmacophore in two distinct therapeutic areas: PI3K/mTOR pathway inhibition in oncology (acting as an ATP-hinge binder) and ergosterol biosynthesis inhibition in antimicrobial therapeutics.

This guide provides high-fidelity protocols for evaluating these compounds. Unlike generic assay guides, these protocols address the specific physicochemical challenges of morpholine derivatives—specifically their pH-dependent solubility and tendency to precipitate in high-salt buffers—ensuring data reproducibility and scientific rigor.

Part 1: Compound Management & Solubility (The "Hidden" Variable)

Expert Insight: Morpholine is a weak base ($pK_a \sim 8.3$). In standard physiological buffers (pH 7.4), a significant fraction remains unprotonated, increasing the risk of precipitation ("crashing out") during serial dilutions, which leads to false negatives in potency assays.

Protocol: Kinetic Solubility Screen

Before biological testing, validate compound stability in the assay buffer.

- **Stock Preparation:** Dissolve the morpholine derivative in 100% DMSO to a concentration of 10 mM. Vortex for 2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.
- **Buffer Challenge:** Prepare the specific assay buffer (e.g., Kinase Buffer with $MgCl_2$ or RPMI-1640).
- **Spike Test:**
 - Add 2 μL of 10 mM stock to 198 μL of assay buffer (Final: 100 μM , 1% DMSO).
 - Incubate at room temperature for 2 hours.
- **Readout:** Measure Absorbance at 620 nm (turbidity).
 - Pass: $OD_{620} < 0.005$ (above background).
 - Fail: Visible precipitate or High OD. Correction: Acidify stock slightly or use a solubilizing agent (e.g., cyclodextrin) if the assay permits.

Part 2: Anticancer Potency – PI3K/mTOR Inhibition

Mechanism: Morpholine oxygen atoms often form a critical hydrogen bond with the hinge region (e.g., Val851 in $PI3K\alpha$) of the ATP-binding pocket.^{[4][5]}

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive immunoassay measures the conversion of PIP2 to PIP3. Morpholine derivatives compete with ATP, preventing phosphorylation.

Reagents:

- Recombinant PI3K α (human).
- Substrate: PIP2:PS lipid vesicles.
- Detection: Biotinylated-PIP3 complex and Terbium-labeled anti-GST antibody.

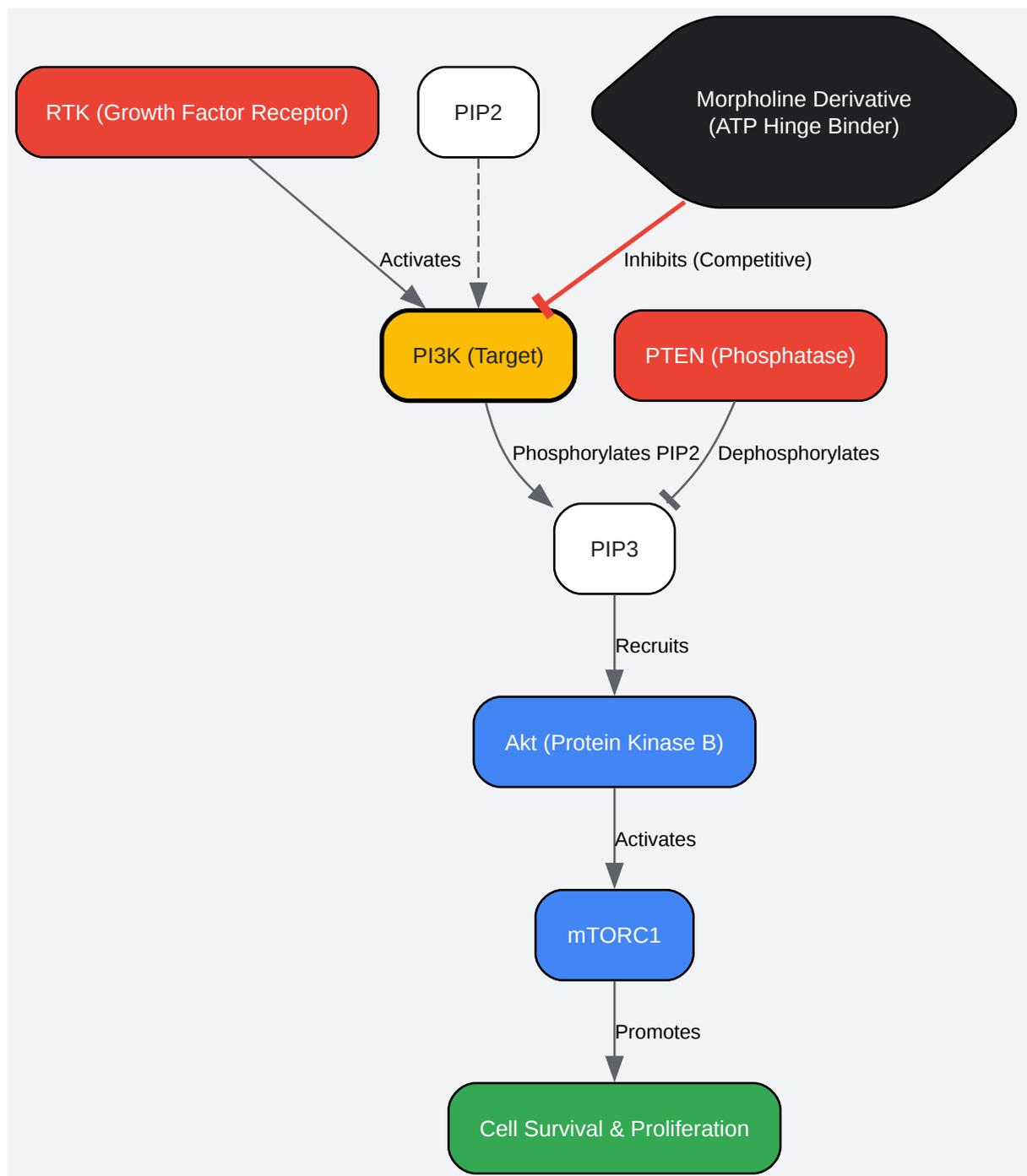
Step-by-Step Workflow:

- **Compound Plating:** Dispense 50 nL of morpholine serial dilutions (in DMSO) into a 384-well low-volume black plate.
- **Enzyme Addition:** Add 2.5 μ L of 2X PI3K α enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).
 - **Pre-incubation:** Incubate for 15 minutes to allow the morpholine moiety to engage the ATP pocket hinge region.
- **Reaction Initiation:** Add 2.5 μ L of 2X Substrate/ATP mix.
 - **Note:** ATP concentration should be at K_m (approx. 10 μ M) to ensure competitive sensitivity.
- **Incubation:** Shake at 600 rpm for 1 hour at Room Temperature (RT).
- **Termination & Detection:** Add 5 μ L of Stop Solution containing the Tb-labeled antibody and biotinylated tracer.
- **Equilibration:** Incubate for 1 hour at RT.
- **Measurement:** Read TR-FRET on a multi-mode reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [FRET]).

Data Analysis: Calculate the Emission Ratio (520/495). Lower ratios indicate higher PIP3 production (low inhibition). High ratios indicate successful morpholine binding (high inhibition).

Visualization: PI3K/mTOR Signaling Pathway

The diagram below illustrates the intervention point of Morpholine derivatives within the survival signaling cascade.



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Figure 1: Morpholine derivatives competitively inhibit PI3K, preventing PIP2-to-PIP3 conversion and halting the Akt/mTOR survival signal.

Part 3: Antimicrobial Activity – Broth Microdilution

Mechanism: In fungi, morpholines (e.g., Amorolfine) inhibit

-reductase and

-isomerase, depleting ergosterol and accumulating toxic sterols.

Protocol: CLSI-Compliant MIC Determination (M27-A3/M38-A2)

Optimized for Morpholine derivatives against *Candida* spp. and *Aspergillus* spp.

Materials:

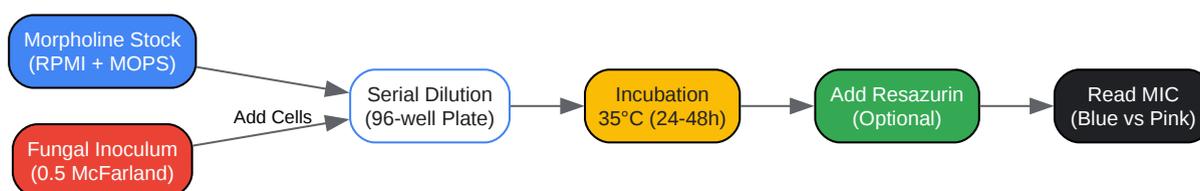
- Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Crucial: Do not use unbuffered media; pH shifts alter morpholine ionization and potency.
- Indicator: Resazurin (Alamar Blue) – 0.01% solution (optional for clearer endpoints).

Step-by-Step Workflow:

- Inoculum Prep: Adjust yeast suspension to
to
CFU/mL (0.5 McFarland standard). Dilute 1:100 in RPMI-MOPS.
- Plate Setup:
 - Add 100 μ L of RPMI-MOPS to columns 2–12 of a 96-well sterile plate.
 - Add 200 μ L of Morpholine stock (e.g., 128 μ g/mL in <1% DMSO) to column 1.
 - Perform serial 2-fold dilution from column 1 to 10. Discard 100 μ L from column 10.
 - Controls: Column 11 (Growth Control: Media + Cells + Solvent); Column 12 (Sterility Control: Media only).
- Inoculation: Add 100 μ L of diluted inoculum to wells 1–11.

- Incubation:
 - Candida: 35°C for 24–48 hours.
 - Aspergillus: 35°C for 48–72 hours.
- Readout:
 - Visual: Look for the "button" of sedimentation.
 - Colorimetric: Add 20 μ L Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Visualization: MIC Assay Workflow



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Figure 2: Step-by-step workflow for CLSI-compliant broth microdilution assay using Resazurin for endpoint visualization.

Part 4: Cytotoxicity Profiling (SRB Assay)

Why SRB? Unlike MTT/XTT, the Sulforhodamine B (SRB) assay measures total protein mass. It is independent of mitochondrial function, which can be artificially modulated by kinase inhibitors, making SRB the gold standard for morpholine derivative cytotoxicity testing.

Protocol

- Seeding: Seed adherent cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.
- Treatment: Add Morpholine derivatives (0.01 – 100 μ M). Incubate for 48–72 hours.

- Fixation (Critical Step):
 - Add cold 50% Trichloroacetic Acid (TCA) directly to the medium (Final TCA: 10%).
 - Incubate at 4°C for 1 hour. Do not wash cells before fixation; this retains loose/dead cells.
- Washing: Wash 4x with tap water. Air dry.
- Staining: Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.
- Destain: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
- Solubilization: Add 200 µL 10 mM Tris base (pH 10.5). Shake for 10 min.
- Read: Absorbance at 510 nm.

Summary of Expected Results

Assay Type	Parameter	Morpholine Derivative Target Range	Positive Control
Solubility	Kinetic Solubility	> 50 µM in PBS (pH 7.4)	Hydrocortisone (Low), Caffeine (High)
Kinase	PI3Kα IC50	< 50 nM (Potent)	ZSTK474 or BKM-120
Antifungal	MIC (Candida)	0.125 – 4.0 µg/mL	Amorolfine or Fluconazole
Cytotoxicity	GI50 (A549)	> 10 µM (if targeting non-cancer)	Doxorubicin

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